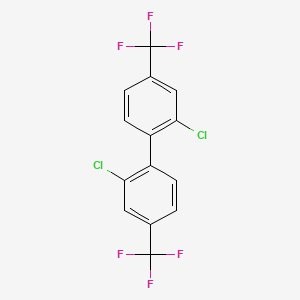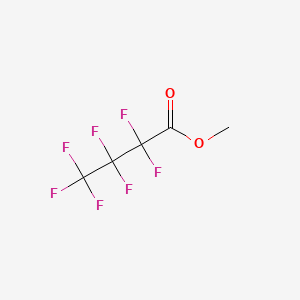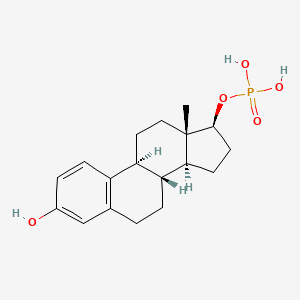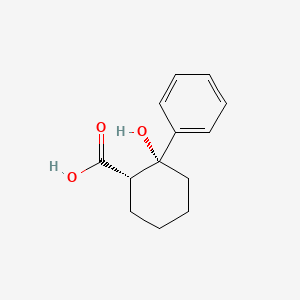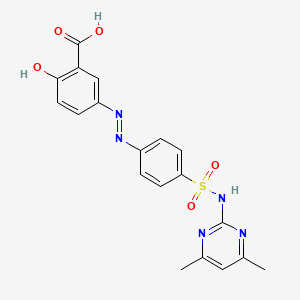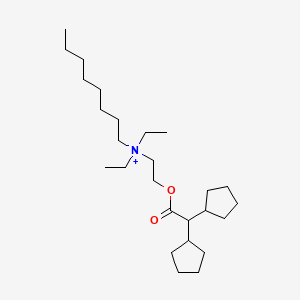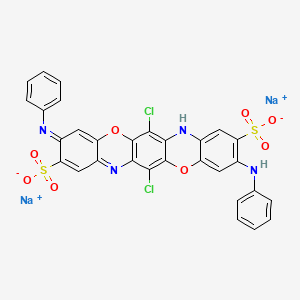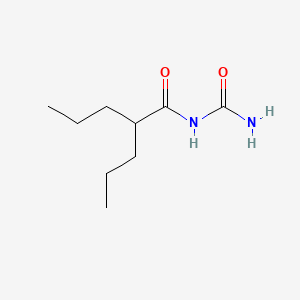
gamma-Terpinéol
Vue d'ensemble
Description
Gamma-Terpineol is a naturally occurring monoterpene alcohol that is commonly found in essential oils of various plants, including eucalyptus, pine, and tea tree. It has a pleasant odor and is widely used in the fragrance industry. However, in recent years, gamma-Terpineol has gained attention for its potential therapeutic applications due to its biological activities.
Applications De Recherche Scientifique
Industrie des arômes et des parfums
Le gamma-Terpinéol est un alcool monoterpénique tertiaire largement utilisé dans l'industrie des arômes et des parfums en raison de ses propriétés sensorielles {svg_1}. Il est présent dans différentes sources naturelles, mais sa production repose principalement sur l'hydratation chimique utilisant l'alpha-pinène ou la térébenthine {svg_2}.
Propriétés antioxydantes
Outre son utilisation traditionnelle, le this compound a été évalué pour ses propriétés antioxydantes {svg_3} {svg_4}. Ces propriétés en font un ingrédient potentiel dans les compléments alimentaires et les produits alimentaires visant à lutter contre le stress oxydatif {svg_5} {svg_6}.
Effets anti-inflammatoires
La recherche a attribué des effets anti-inflammatoires au this compound {svg_7} {svg_8}. Cela en fait un ingrédient potentiel dans les produits pharmaceutiques conçus pour soulager l'inflammation {svg_9} {svg_10}.
Effets antiprolifératifs
Le this compound a été étudié pour ses effets antiprolifératifs {svg_11} {svg_12}. Cela signifie qu'il pourrait potentiellement inhiber la croissance des cellules, en particulier les cellules cancéreuses {svg_13} {svg_14}.
Propriétés antimicrobiennes
Le this compound s'est avéré avoir des propriétés antimicrobiennes {svg_15} {svg_16}. Cela en fait un ingrédient potentiel dans les produits conçus pour inhiber la croissance de micro-organismes nocifs {svg_17} {svg_18}.
Effets analgésiques
La recherche a également attribué des effets analgésiques au this compound {svg_19} {svg_20}. Cela signifie qu'il pourrait potentiellement soulager la douleur, ce qui en fait un ingrédient potentiel dans les médicaments contre la douleur {svg_21} {svg_22}.
Mécanisme D'action
Target of Action
Gamma-Terpineol, a naturally occurring monoterpene, has been found to interact with various targets, primarily bacteria. It has shown significant antibacterial activity against common foodborne pathogenic bacteria such as Escherichia coli O157:H7, Salmonella typhimurium, Listeria monocytogenes, and Staphylococcus aureus .
Mode of Action
The mode of action of gamma-Terpineol involves its interaction with the bacterial cell membrane. The hydroxyl group of gamma-Terpineol forms glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO−, as revealed by infrared spectroscopy analysis . This interaction affects the membrane function, contributing to the bacteria’s death . It increases the membrane gelation and reduces the membrane fluidity .
Biochemical Pathways
Gamma-Terpineol affects the proton motive force and oxidative phosphorylation in bacteria . The disruption of proton motive force and the leakage of ATP result in a deficit of intracellular ATP . This compound is part of the terpenoid biosynthesis pathway, which involves the conversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into various terpenoids .
Pharmacokinetics
For instance, alpha-Terpineol has shown good permeation properties across intestinal cells, and its bioavailability after intravenous and oral administration to rats was found to be significant .
Result of Action
The primary result of gamma-Terpineol’s action is the death of bacteria due to the disruption of their cell membrane function . It also has neuroprotective effects, as seen in rats with acute cerebral ischemia, where it reduced neurological deficits and cerebral infarction size . It mitigated pro-inflammatory and pro-apoptotic factors and increased anti-apoptotic factors in the cortex, hippocampus, and striatum .
Action Environment
Environmental factors can influence the action of gamma-Terpineol. For instance, the extraction process of gamma-Terpineol from plants can vary due to environmental factors, leading to differences in the compound’s profile . Additionally, the dermal absorption of similar compounds like alpha-Terpineol can be influenced by factors such as skin type, environmental conditions, and physicochemical activities .
Analyse Biochimique
Biochemical Properties
Gamma-Terpineol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, gamma-Terpineol has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, gamma-Terpineol can interact with antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and contributing to its antioxidant effects .
Cellular Effects
Gamma-Terpineol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, gamma-Terpineol can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting NF-κB activation, gamma-Terpineol can reduce the expression of pro-inflammatory genes. Moreover, gamma-Terpineol has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting cell cycle arrest .
Molecular Mechanism
The molecular mechanism of gamma-Terpineol involves various binding interactions with biomolecules. Gamma-Terpineol can bind to specific receptors on the cell surface, triggering downstream signaling cascades. It can also inhibit or activate enzymes by binding to their active sites. For instance, gamma-Terpineol inhibits COX and LOX enzymes by binding to their catalytic domains, thereby reducing the production of inflammatory mediators. Additionally, gamma-Terpineol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Terpineol can change over time. Gamma-Terpineol is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that gamma-Terpineol can maintain its biological activity for extended periods, although its potency may decrease over time. In vitro and in vivo studies have demonstrated that gamma-Terpineol can exert sustained anti-inflammatory and antioxidant effects, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of gamma-Terpineol vary with different dosages in animal models. At low doses, gamma-Terpineol exhibits beneficial effects, such as reducing inflammation and oxidative stress. At high doses, gamma-Terpineol can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects. It is crucial to determine the optimal dosage of gamma-Terpineol to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Gamma-Terpineol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 (CYP450) in the liver, leading to the formation of metabolites that can be excreted from the body. Gamma-Terpineol can also influence metabolic flux by modulating the activity of key metabolic enzymes. For example, gamma-Terpineol has been shown to inhibit the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme involved in the pentose phosphate pathway, thereby affecting cellular redox balance and energy metabolism .
Transport and Distribution
Gamma-Terpineol is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, gamma-Terpineol can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, gamma-Terpineol can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Once inside the cells, gamma-Terpineol can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of gamma-Terpineol is crucial for its activity and function. Gamma-Terpineol can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, gamma-Terpineol can be acetylated or phosphorylated, which can influence its localization to the nucleus or other organelles. The subcellular localization of gamma-Terpineol can affect its interactions with biomolecules and its ability to modulate cellular processes .
Propriétés
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRLDGQZIVUQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC(CC1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060416 | |
| Record name | gamma-Terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
218.00 to 219.00 °C. @ 760.00 mm Hg | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
586-81-2 | |
| Record name | γ-Terpineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Terpineol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(1-methylethylidene)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-TERPINEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH9U7XEWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 - 70 °C | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of gamma-terpineol in the context of plant essential oils and their applications?
A: Gamma-terpineol is a common constituent of various plant essential oils, often contributing to their characteristic aromas. For instance, research has identified gamma-terpineol as a significant component in the essential oils of Dysphania graveolens [], Thymus kotschyanus, and Thymus persicus []. These oils are known for their potent antimicrobial properties and are traditionally used against intestinal parasites []. In the case of Thymus species, the high concentration of aromatic compounds like carvacrol and thymol, along with gamma-terpineol, likely contributes to their strong antibacterial activity [].
Q2: How does gamma-terpineol contribute to the sensory characteristics of food products?
A: Gamma-terpineol is known for its pleasant, floral, and slightly woody aroma, making it a valuable fragrance compound in various applications. Research on the renowned "Dahongpao Mother Tree" tea (Camellia sinensis) highlighted the presence of gamma-terpineol, along with other aroma compounds, contributing to its stronger floral, fruity, green, and woody odor profile compared to its cuttings []. This finding suggests that gamma-terpineol plays a crucial role in shaping the unique sensory experience of this tea variety.
Q3: Are there any studies investigating the metabolic pathways of gamma-terpineol in microorganisms?
A: Yes, research has explored the bacterial catabolism of limonene, a monoterpene, which involves gamma-terpineol as an intermediate product. A study successfully cloned and expressed genes from Enterobacter cowanii 6L, demonstrating the microorganism's ability to utilize limonene []. The researchers identified four novel limonene hydroxylase enzymes that catalyzed the conversion of limonene to various products, including gamma-terpineol []. This finding provides valuable insights into the microbial degradation pathways of monoterpenes and the role of enzymes like limonene hydroxylase in producing compounds like gamma-terpineol.
Q4: Can you elaborate on the analytical techniques used to identify and quantify gamma-terpineol in complex mixtures?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to analyze and quantify gamma-terpineol in complex mixtures like essential oils and plant extracts. This technique separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratios. Researchers utilized GC-MS to determine the chemical composition of Dysphania graveolens and Dysphania ambrosioides essential oils, revealing the presence and relative abundance of gamma-terpineol []. Similarly, GC-MS analysis was crucial in identifying and quantifying gamma-terpineol in the "Dahongpao Mother Tree" tea, contributing to the understanding of its distinct aroma profile [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



